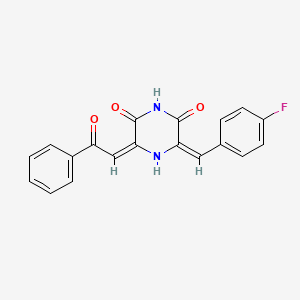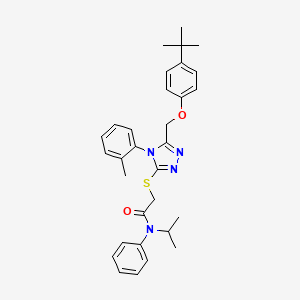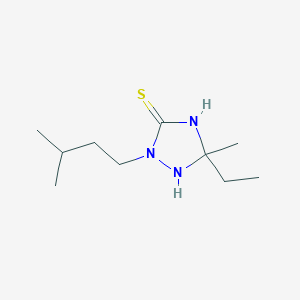![molecular formula C25H21Cl2N3O3S B11077741 (2Z)-3-(2-chlorobenzyl)-N-(2-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077741.png)
(2Z)-3-(2-chlorobenzyl)-N-(2-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(2-CHLOROPHENYL)-3-[(2-CHLOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes chlorophenyl, methoxyphenyl, and thiazinane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-CHLOROPHENYL)-3-[(2-CHLOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Involving the reaction of chlorophenyl derivatives with methoxyphenyl compounds under acidic or basic conditions.
Cyclization Reactions: Formation of the thiazinane ring through intramolecular cyclization.
Amidation Reactions: Introduction of the carboxamide group through reactions with amines or amides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-CHLOROPHENYL)-3-[(2-CHLOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2E)-N-(2-CHLOROPHENYL)-3-[(2-CHLOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(2-CHLOROPHENYL)-3-[(2-CHLOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Chlorophenyl Derivatives: Compounds containing chlorophenyl groups, such as chlorophenylmethane.
Thiazine Derivatives: Compounds with thiazinane rings, such as thiazine-2-carboxamide.
Uniqueness
(2E)-N-(2-CHLOROPHENYL)-3-[(2-CHLOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21Cl2N3O3S |
|---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C25H21Cl2N3O3S/c1-33-18-12-10-17(11-13-18)28-25-30(15-16-6-2-3-7-19(16)26)23(31)14-22(34-25)24(32)29-21-9-5-4-8-20(21)27/h2-13,22H,14-15H2,1H3,(H,29,32) |
InChI Key |
CXRZRTNQEIEIMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3Cl)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Methoxy-tetrazolo[1,5-a][1,3,5]triazin-5-yl)-hydrazine](/img/structure/B11077658.png)

![5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B11077667.png)
![3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11077678.png)
![3,5-dichloro-N-{2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11077681.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B11077692.png)

![2-[(3-Allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide](/img/structure/B11077711.png)
![methyl 11-(4-fluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11077712.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11077718.png)
![2,2,2-trifluoro-N-[1-oxo-2-(trifluoromethyl)-1,2-dihydropyrrolo[3,2,1-kl]phenothiazin-2-yl]acetamide](/img/structure/B11077738.png)
![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11077739.png)
![2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-methylpropanoate](/img/structure/B11077743.png)
